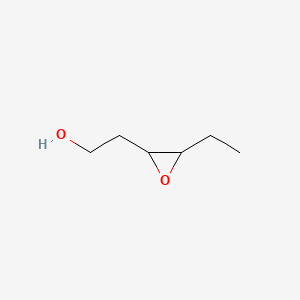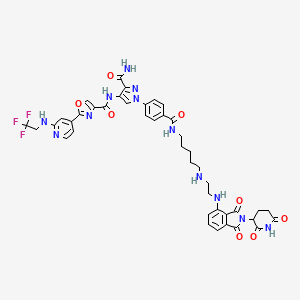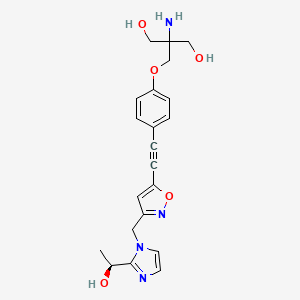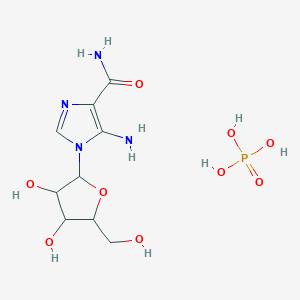![molecular formula C12H4Br2N4S2 B15073288 7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C12H4Br2N4S2 and a molecular weight of 428.12 g/mol . This compound is characterized by the presence of two bromine atoms and a bibenzo[c][1,2,5]thiadiazole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole typically involves the bromination of 4,4’-bibenzo[c][1,2,5]thiadiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste.
化学反応の分析
Types of Reactions
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine positions.
科学的研究の応用
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Material Science: It is employed in the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for gas storage and separation.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
作用機序
The mechanism of action of 7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is primarily related to its ability to participate in electron transfer processes. The bibenzo[c][1,2,5]thiadiazole core can act as an electron acceptor, making it useful in the design of materials for organic electronics . Additionally, its bromine atoms can be replaced with various functional groups, allowing for the fine-tuning of its electronic properties.
類似化合物との比較
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the extended bibenzo core.
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole-5,5’-diamine: Contains additional amino groups, which can alter its reactivity and applications.
Uniqueness
7,7’-Dibromo-4,4’-bibenzo[c][1,2,5]thiadiazole is unique due to its extended conjugated system, which enhances its electron-accepting properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
特性
分子式 |
C12H4Br2N4S2 |
|---|---|
分子量 |
428.1 g/mol |
IUPAC名 |
4-bromo-7-(4-bromo-2,1,3-benzothiadiazol-7-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C12H4Br2N4S2/c13-7-3-1-5(9-11(7)17-19-15-9)6-2-4-8(14)12-10(6)16-20-18-12/h1-4H |
InChIキー |
WGOLUHPSVBILFW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C3=CC=C(C4=NSN=C34)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
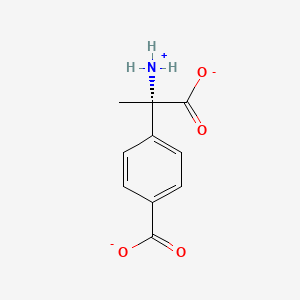

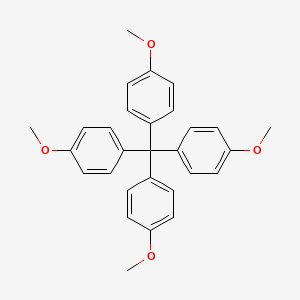
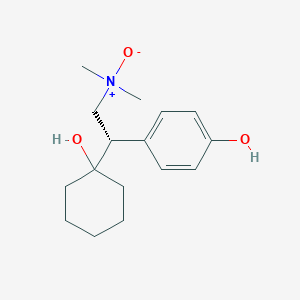

![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
